molecular formula C9H17NO5S B12966160 (4S,5R)-tert-Butyl 4,5-dimethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide

(4S,5R)-tert-Butyl 4,5-dimethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide

Cat. No.: B12966160
M. Wt: 251.30 g/mol
InChI Key: DFHZSSNBXABYPY-NKWVEPMBSA-N
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Description

(4S,5R)-tert-Butyl 4,5-dimethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide is a complex organic compound that belongs to the class of oxathiazolidines This compound is characterized by its unique structural features, including a tert-butyl group, two methyl groups, and a 1,2,3-oxathiazolidine ring with a carboxylate group and two dioxide groups

Preparation Methods

The synthesis of (4S,5R)-tert-Butyl 4,5-dimethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of tert-butyl 4,5-dimethyl-1,2,3-oxathiazolidine-3-carboxylate with an oxidizing agent to introduce the dioxide groups. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often include optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

(4S,5R)-tert-Butyl 4,5-dimethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state products.

    Reduction: It can be reduced to remove the dioxide groups, yielding different derivatives.

    Substitution: The tert-butyl and methyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(4S,5R)-tert-Butyl 4,5-dimethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4S,5R)-tert-Butyl 4,5-dimethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and reactions. The exact molecular targets and pathways depend on the context of its use, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar compounds to (4S,5R)-tert-Butyl 4,5-dimethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide include other oxathiazolidines and related sulfur-containing heterocycles These compounds share structural similarities but differ in their functional groups and reactivity

References

  • Reaction rate constant - Wikipedia
  • Double replacement reactions - Khan Academy
  • Engineering MOF/Carbon Nitride Heterojunctions for Effective Dual …
  • Simulating Experiments with the COMSOL Application …
  • Research progress and clinical application of stimuli …
  • Mechanism of action - Wikipedia
  • Sulfur compounds - Wikipedia

Properties

Molecular Formula

C9H17NO5S

Molecular Weight

251.30 g/mol

IUPAC Name

tert-butyl (4S,5R)-4,5-dimethyl-2,2-dioxooxathiazolidine-3-carboxylate

InChI

InChI=1S/C9H17NO5S/c1-6-7(2)15-16(12,13)10(6)8(11)14-9(3,4)5/h6-7H,1-5H3/t6-,7+/m0/s1

InChI Key

DFHZSSNBXABYPY-NKWVEPMBSA-N

Isomeric SMILES

C[C@H]1[C@H](OS(=O)(=O)N1C(=O)OC(C)(C)C)C

Canonical SMILES

CC1C(OS(=O)(=O)N1C(=O)OC(C)(C)C)C

Origin of Product

United States

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